molecular formula C10H8ClN3O B1384492 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1258640-22-0

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384492
CAS No.: 1258640-22-0
M. Wt: 221.64 g/mol
InChI Key: ZKHMGYNSHSXSJW-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a dihydropyrimidinone ring

Preparation Methods

The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 6-methyl-3,4-dihydropyrimidin-4-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in key biological pathways, modulating their activity.

    Pathways Involved: It affects pathways related to inflammation, cell signaling, and neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-chloropyridine, 6-methyl-3,4-dihydropyrimidin-4-one, and other pyridine derivatives.

    Uniqueness: The combination of the pyridine and dihydropyrimidinone rings in this compound provides unique structural and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHMGYNSHSXSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211184
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-22-0
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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